molecular formula C14H14F3N3S B2900979 N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 339011-08-4

N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine

Numéro de catalogue B2900979
Numéro CAS: 339011-08-4
Poids moléculaire: 313.34
Clé InChI: UDEFZUKPTZAQED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine, also known as E7046, is a small molecule drug that has been developed for the treatment of cancer and other inflammatory diseases. E7046 is a potent inhibitor of the interleukin-33 (IL-33) signaling pathway, which plays a critical role in the regulation of immune responses and inflammation.

Mécanisme D'action

N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine is a selective inhibitor of the IL-33 signaling pathway, which is involved in the regulation of immune responses and inflammation. IL-33 is released by damaged or stressed cells and activates immune cells such as mast cells, eosinophils, and T-helper 2 cells. This leads to the production of pro-inflammatory cytokines and chemokines, which contribute to the development of various inflammatory diseases. N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine binds to the ST2 receptor, which is the receptor for IL-33, and prevents its activation. This results in the inhibition of the downstream signaling pathway and the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine is a potent and selective inhibitor of the IL-33 signaling pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. Its high potency allows for the use of lower concentrations in experiments, which reduces the risk of off-target effects. However, N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine has limited solubility in water and requires the use of organic solvents for in vitro experiments. This can be a limitation for some experiments, as organic solvents can interfere with the biological activity of cells.

Orientations Futures

There are several future directions for the development and application of N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine. One potential application is the treatment of cancer, as N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine has shown promising results in preclinical models. Clinical trials are needed to evaluate its safety and efficacy in humans. Another potential application is the treatment of inflammatory diseases, such as rheumatoid arthritis and allergic asthma. N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine has shown anti-inflammatory effects in animal models, and clinical trials are needed to evaluate its efficacy in humans. Additionally, further research is needed to understand the role of the IL-33 signaling pathway in various diseases and to identify potential biomarkers for patient selection and monitoring.

Méthodes De Synthèse

N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine is synthesized through a multistep process that involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 4-methylthiophenol, followed by the reaction with N-ethylpiperazine. The final product is obtained by purification through column chromatography.

Applications De Recherche Scientifique

N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine has been extensively studied in preclinical models of cancer and inflammatory diseases. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine has also been shown to reduce inflammation in animal models of rheumatoid arthritis and allergic asthma.

Propriétés

IUPAC Name

N-ethyl-4-(4-methylphenyl)sulfanyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3S/c1-3-18-13-19-11(14(15,16)17)8-12(20-13)21-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEFZUKPTZAQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)SC2=CC=C(C=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.